2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide
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Overview
Description
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then reacted with 3-bromoaniline in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- 2-{[4-(benzyloxy)benzyl]amino}acetamide
- (2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetate
Uniqueness
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(3-bromophenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21BrN2O4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethoxy]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O4/c24-18-7-4-8-20(13-18)26-23(28)16-29-15-22(27)25-19-9-11-21(12-10-19)30-14-17-5-2-1-3-6-17/h1-13H,14-16H2,(H,25,27)(H,26,28) |
InChI Key |
CNYULJZYCAKQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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